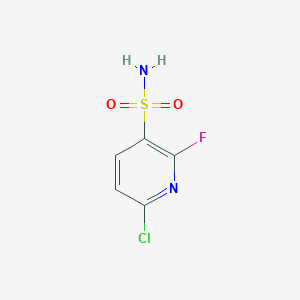

6-Chloro-2-fluoropyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZMWFXNYMZKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2 Fluoropyridine 3 Sulfonamide and Its Derivatives

Direct Synthetic Routes to 6-Chloro-2-fluoropyridine-3-sulfonamide

The direct formation of the sulfonamide group is a fundamental step in the synthesis of this compound. This is typically achieved through the reaction of a corresponding sulfonyl chloride with an amine source or by building the sulfonyl chloride functionality on the pyridine (B92270) ring.

The most straightforward method for synthesizing pyridine sulfonamides is the reaction of a pyridine sulfonyl chloride with an amine. In the case of this compound, the precursor, 6-chloro-2-fluoropyridine-3-sulfonyl chloride, is reacted with an ammonia (B1221849) source. This reaction is a standard method for forming sulfonamide bonds. nih.gov

The general reaction involves treating the sulfonyl chloride with ammonia, typically in an organic solvent. A base, such as triethylamine, may be used to neutralize the hydrochloric acid that is formed as a byproduct. The versatility of this method allows for the synthesis of a wide range of N-substituted sulfonamides by using primary or secondary amines instead of ammonia. nih.gov

Table 1: Typical Reaction for Sulfonamide Formation

| Reactant | Reagent | Solvent | Base | Product |

|---|

This approach is widely applicable for preparing various aryl sulfonamides and is often limited only by the availability and stability of the starting sulfonyl chloride. nih.gov

The Sandmeyer reaction provides a powerful method for introducing a sulfonyl chloride group onto an aromatic ring, which can then be converted to a sulfonamide. wikipedia.org This process begins with an aromatic amine, which is converted to a diazonium salt. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chloride. acs.orgnih.gov

This method is particularly useful for synthesizing sulfonyl chlorides from readily available aromatic amines. acs.orgnih.gov Recent advancements have introduced the use of stable SO₂ surrogates, like DABSO, making the procedure safer and more operationally simple. acs.org The generated sulfonyl chloride can be isolated or converted in situ to the desired sulfonamide by adding an amine. acs.org While the classic Sandmeyer reaction can be limited by the use of aqueous systems that may hydrolyze the product, modern protocols have been developed to overcome these issues. nih.gov A photoredox-catalyzed variation also allows for the chlorosulfonylation of anilines under mild conditions. nih.gov

Table 2: Sandmeyer Reaction for Sulfonyl Chloride Synthesis

| Starting Material | Key Reagents | Intermediate | Key Transformation |

|---|---|---|---|

| Aryl Amine (e.g., 3-amino-6-chloro-2-fluoropyridine) | NaNO₂, HCl | Aryl Diazonium Salt | Reaction with SO₂ and CuCl |

This approach offers a valuable alternative for creating the sulfonyl chloride precursor when it is not directly accessible.

Strategies for Functionalization of the Pyridine Ring System

The reactivity of the halogenated pyridine ring in this compound allows for a variety of functionalization reactions, enabling the synthesis of diverse derivatives.

Halogenated pyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the ring nitrogen. uci.eduyoutube.comyoutube.com In this compound, both the chlorine and fluorine atoms are potential leaving groups for substitution by nucleophiles. The positions ortho (2-position) and para (4-position) to the ring nitrogen are particularly activated for SNAr. uci.eduyoutube.com

Generally, fluorine is a better leaving group than chlorine in SNAr reactions. For instance, 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide. nih.govepfl.ch This suggests that in this compound, nucleophilic attack would preferentially occur at the C2 position, displacing the fluoride. This selectivity allows for the site-specific introduction of various functional groups, including amines, alcohols, and thiols. youtube.comnih.gov The reaction proceeds through a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. youtube.com

Table 3: Regioselectivity in SNAr Reactions of Halopyridines

| Position of Halogen | Reactivity | Reason |

|---|---|---|

| 2-position (ortho) | High | Stabilization of Meisenheimer complex by nitrogen |

| 4-position (para) | High | Stabilization of Meisenheimer complex by nitrogen |

N-Fluoro sulfonamide reagents are a class of electrophilic fluorinating agents used to introduce fluorine atoms into organic molecules. wikipedia.orgjuniperpublishers.com Reagents such as N-fluorobenzenesulfonimide (NFSI) are stable, easy to handle, and effective for the fluorination of a wide range of substrates, including heteroaromatics. nih.govbrynmawr.edursc.org

These reagents function as a source of electrophilic fluorine ("F+"). The reaction mechanism is thought to proceed via an SN2 or single-electron transfer (SET) pathway. wikipedia.org In the context of pyridine systems, these reagents can be used for C-H fluorination, often requiring a catalyst or directing group to achieve regioselectivity. nih.gov The development of N-F reagents, starting with N-fluoropyridinium salts, has provided safer and more selective alternatives to traditional fluorinating agents like elemental fluorine. nih.govrsc.orgnih.gov

Table 4: Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Mild, stable, commercially available solid nih.govbrynmawr.edu |

| Selectfluor | F-TEDA-BF₄ | Cationic, highly reactive wikipedia.orgjuniperpublishers.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting aryl halides with amines. wikipedia.orgorganic-chemistry.orgjk-sci.com This methodology is a powerful tool for the functionalization of this compound, allowing for the selective substitution of the chlorine atom to introduce a wide variety of amine groups.

The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, which are crucial for the efficiency and scope of the transformation. jk-sci.comwiley.com The choice of ligand can influence the reaction's success, especially with less reactive aryl chlorides. jk-sci.com This method is highly valued for its broad substrate scope and tolerance of many functional groups, making it a cornerstone of modern medicinal chemistry for synthesizing arylamines. wikipedia.org While ammonia itself can be a challenging coupling partner, various ammonia equivalents have been developed to facilitate the synthesis of primary anilines. wikipedia.orgorganic-chemistry.org

Table 5: Key Components of Buchwald-Hartwig Amination

| Component | Role in Catalytic Cycle | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) | Pd₂(dba)₃, Pd(OAc)₂ |

| Phosphine Ligand | Stabilizes Pd, facilitates oxidative addition and reductive elimination | BINAP, DPPF, XPhos, SPhos jk-sci.comwiley.com |

| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ jk-sci.com |

Optimization of Reaction Conditions and Yields in Pyridine Sulfonamide Synthesis

The efficiency of pyridine sulfonamide synthesis is highly dependent on the optimization of reaction parameters such as solvent, temperature, and catalyst loading. nih.govrsc.org Studies have shown that solvent-free conditions and specific temperature ranges can significantly enhance product yields. nih.govrsc.orgresearchgate.net

In one study focused on synthesizing new pyridines with a sulfonamide moiety, researchers optimized conditions for a model reaction involving an aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide derivative, and ammonium (B1175870) acetate. rsc.orgresearchgate.net The investigation revealed that conducting the reaction at 90°C under solvent-free conditions provided the optimal results. rsc.orgresearchgate.net The use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst was also explored to improve reaction efficiency. rsc.orgresearchgate.net

Similarly, research into the synthesis of triarylpyridines bearing sulfonamide moieties identified optimal conditions through systematic adjustments. nih.gov For a model reaction, the ideal parameters were determined to be a temperature of 110°C under solvent-free conditions, using 10 mg of a specific Fe₃O₄@SiO₂-based catalyst. nih.gov These conditions were then applied to synthesize a library of related compounds, demonstrating the general applicability of the optimized procedure. nih.gov

Table 1: Optimization of Reaction Conditions for Pyridine Sulfonamide Synthesis

| Entry | Solvent | Temperature (°C) | Catalyst Loading | Time (min) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Model Reaction 1 | Various | 80-100 | 1-3 mol% | 120-180 | 60-92 | rsc.orgresearchgate.net |

| Optimal (1) | Solvent-Free | 90 | 2 mol% | 150 | 92 | rsc.orgresearchgate.net |

| Model Reaction 2 | Solvent-Free | 110-120 | 10-20 mg | 45 | 80-84 | nih.gov |

| Optimal (2) | Solvent-Free | 110 | 10 mg | 45 | 84 | nih.gov |

Table based on data from studies on optimizing pyridine sulfonamide synthesis. nih.govrsc.orgresearchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable for analogues)

Chiral sulfinyl compounds, which include derivatives of sulfonamides, are of significant interest in asymmetric synthesis, where they can act as auxiliaries, ligands, or catalysts. nih.gov While specific literature on the stereoselective synthesis of chiral this compound was not identified, the principles for creating chiral analogues are well-established. Modern methods focus on the preparation of sulfinyl derivatives in enantiopure or enantiomerically enriched forms. nih.gov

For analogues where chirality is introduced elsewhere in the molecule, various stereoselective methods can be applied. For instance, a highly regio- and stereoselective fluorination of chiral enamides has been developed using N-F reagents like Selectfluor and N-fluoro-benzenesulfonimide (NFSI). nih.gov This process allows for the creation of chiral α-fluoro-imides and optically enriched α-fluoro-ketones. nih.gov Such established methodologies for inducing chirality in complex molecules could potentially be adapted for the synthesis of chiral derivatives of this compound, should a chiral center be incorporated into its structure.

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of sulfonamides aims to reduce environmental impact by using safer solvents, minimizing waste, and employing catalytic methods. sci-hub.se A key focus has been the replacement of traditional organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. nih.govsci-hub.se

One prominent green approach is the synthesis of sulfonamides in an aqueous medium. rsc.org A facile and environmentally friendly method involves reacting amino compounds with arylsulfonyl chlorides in water under dynamic pH control, completely omitting the need for organic bases. rsc.org Product isolation is simplified to filtration after acidification, resulting in excellent yields and high purity without further purification steps. rsc.org This approach aligns with the green chemistry principles of using safer solvents and designing energy-efficient processes. sci-hub.sersc.org

The use of ionic liquids as catalysts and reaction media is another strategy. researchgate.net Ionic liquids can offer advantages in terms of recyclability and enhancing reaction rates. Furthermore, the development of one-pot, multi-component reactions is a cornerstone of green synthesis, as it reduces the number of steps, minimizes waste, and saves energy and resources. rsc.orgresearchgate.netnih.gov Catalysis is also a key principle, with researchers developing recoverable catalysts to reduce by-products and waste. nih.govsci-hub.se

Structure Activity Relationship Sar Studies of 6 Chloro 2 Fluoropyridine 3 Sulfonamide Derivatives

Positional and Electronic Effects of Substituents on the Pyridine (B92270) Core

The pyridine core of 6-chloro-2-fluoropyridine-3-sulfonamide offers several positions for substitution, and the nature of these substituents can significantly impact the molecule's electronic properties and, consequently, its biological activity. The existing chloro and fluoro groups are electron-withdrawing, which influences the reactivity of the pyridine ring.

Research into related substituted pyridine sulfonamides indicates that the type and position of substituents are crucial. For instance, the introduction of different halogens or other electron-withdrawing groups can alter the molecule's interaction with biological targets. The electron-withdrawing nature of the sulfonamide group itself activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the 6-position.

The table below summarizes the effects of hypothetical substitutions on the pyridine core based on general principles observed in similar heterocyclic compounds.

| Position of Substitution | Type of Substituent | Expected Effect on Electronic Properties | Potential Impact on Biological Activity |

| 4 | Electron-donating (e.g., -CH₃, -OCH₃) | Increases electron density of the ring | May enhance binding to certain targets through favorable interactions. |

| 4 | Electron-withdrawing (e.g., -NO₂, -CN) | Decreases electron density of the ring | Could modulate the pKa of the molecule, affecting its ionization state and cell permeability. |

| 5 | Small halogen (e.g., -F) | Increases electron-withdrawing character | Can alter the overall lipophilicity and metabolic stability of the compound. cambridgemedchemconsulting.com |

| 5 | Bulky group (e.g., phenyl) | Introduces steric hindrance | May improve selectivity for a specific target by preventing binding to others. |

Modifications and Derivatizations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group known for its role in the biological activity of many drugs. nih.gov Modifications to this moiety in this compound derivatives can lead to significant changes in their pharmacological profiles. These modifications typically involve substitution on the nitrogen atom of the sulfonamide.

Systematic substitution of the sulfonamide nitrogen with various alkyl or aryl groups can alter properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affects binding affinity to target enzymes or receptors. For example, introducing bulky tert-alkyl groups can change the compound's lipophilicity and how it fits into a binding pocket.

The following table illustrates the impact of different substituents on the sulfonamide nitrogen.

| R Group on Sulfonamide (-SO₂NHR) | Physicochemical Property Change | Potential Biological Outcome |

| -H (unsubstituted) | High polarity, potential for hydrogen bonding | May exhibit broad-spectrum activity due to interactions with multiple targets. |

| Small alkyl (e.g., -CH₃, -C₂H₅) | Increased lipophilicity | Could improve cell membrane permeability. |

| Bulky alkyl (e.g., -C(CH₃)₃) | Significant increase in steric hindrance and lipophilicity | May enhance selectivity for a specific target. |

| Aromatic ring (e.g., -phenyl) | Increased rigidity and potential for π-π stacking | Could lead to stronger binding affinity with targets that have aromatic residues in their active site. |

Bioisosteric Replacements and Their Impact on Biological Profiles

Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.com For this compound derivatives, the sulfonamide moiety is a prime candidate for such replacements.

The goal of bioisosteric replacement is to create a new molecule that retains the desired biological activity of the parent compound while potentially improving other properties like potency, selectivity, or metabolic stability. cambridgemedchemconsulting.com

Common bioisosteres for the sulfonamide group include the cyano (-CN) and carbothioamide (-CSNH₂) groups. nih.gov The replacement of the sulfonamide with these groups can lead to compounds with different electronic distributions and hydrogen bonding capabilities, which can significantly alter their interaction with biological targets. nih.gov For instance, in some cases, a cyano group can mimic the hydrogen bonding ability of the sulfonamide.

The table below outlines potential bioisosteric replacements for the sulfonamide group and their expected impact.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Biological Profile |

| Sulfonamide (-SO₂NH₂) | Cyano (-CN) | Similar size and electronics, can act as a hydrogen bond acceptor. | May alter the binding mode and selectivity, potentially leading to a different pharmacological profile. nih.gov |

| Sulfonamide (-SO₂NH₂) | Carbothioamide (-CSNH₂) | Maintains hydrogen bonding capability with altered electronic properties. | Could result in compounds with enhanced potency or a different spectrum of activity. nih.gov |

| Chloro (-Cl) | Trifluoromethyl (-CF₃) | Both are electron-withdrawing groups of similar size. | May increase metabolic stability and lipophilicity, potentially affecting pharmacokinetics. |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of this compound derivatives helps in understanding the spatial arrangement of atoms and functional groups that is optimal for biological activity.

Studies on structurally related compounds, such as 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, have shown that the dihedral angle between the pyridine ring and the sulfonamide moiety is a critical parameter for stabilizing the bioactive conformation. nih.gov In this analogue, the dihedral angle between the two pyridine rings was found to be 46.85 (12)°. nih.gov

The conformation of the molecule can be influenced by intramolecular hydrogen bonds and steric interactions between substituents. These factors determine the preferred orientation of the molecule when it approaches its biological target. A favorable conformation can lead to a stronger and more specific interaction, resulting in higher biological activity.

| Conformational Feature | Influencing Factors | Correlation with Biological Activity |

| Dihedral angle between the pyridine ring and the sulfonamide group | Steric hindrance from substituents, intramolecular hydrogen bonding. | A specific range of angles may be required for optimal fitting into the active site of a target protein. nih.gov |

| Orientation of substituents on the sulfonamide nitrogen | Rotatable bonds, steric bulk of the substituent. | The spatial orientation of the substituent can influence key interactions with the target, such as hydrogen bonds or hydrophobic interactions. |

| Overall molecular shape (e.g., planarity, rigidity) | Presence of rigid ring systems or flexible alkyl chains. | A more rigid conformation can lead to higher affinity and selectivity, but may also hinder binding if it's not the optimal shape. |

Computational and Theoretical Investigations of 6 Chloro 2 Fluoropyridine 3 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For pyridine (B92270) derivatives, DFT is commonly used to optimize the molecular geometry and analyze its electronic landscape. researchgate.netresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. researchgate.net For instance, in a study of 2-fluoropyridine (B1216828) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating its higher reactivity compared to other derivatives analyzed. researchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents or biological receptors. researchgate.netnih.gov DFT can also be used to calculate vibrational frequencies and other thermochemical properties, which can be compared with experimental spectroscopic data to validate the computational model. researchgate.net

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides accurate bond lengths and angles for further calculations. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. nih.gov | Determines electronic transition properties and reactivity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Identifies sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| Atomic Charges | Calculated distribution of electron charge among the atoms. researchgate.net | Helps in understanding molecular polarity and reactivity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as 6-Chloro-2-fluoropyridine-3-sulfonamide, interacts with a biological target, typically a protein. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. imist.ma Studies on related compounds have shown the importance of specific structural features. For example, docking studies of inhibitors containing a 3-chloropyridine (B48278) moiety revealed a strong tendency for this group to occupy the S1 specificity pocket of the SARS-CoV Mpro active site, primarily through hydrophobic contacts. nih.gov Similarly, docking simulations of sulfonamide derivatives with targets like carbonic anhydrase have identified key hydrogen bonding and hydrophobic interactions with specific amino acid residues (e.g., His94, Thr200) that are crucial for binding. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex, simulating its movement and conformational changes over time. nih.govmdpi.com After an initial docking pose is established, MD simulations are run to assess the stability of the interaction. chemrevlett.com Key metrics such as the root-mean-square deviation (RMSD) are analyzed to determine if the ligand remains stably bound in the active site. chemrevlett.com These simulations can reveal how the protein structure adapts to the ligand and the role of water molecules in mediating interactions, offering a more detailed understanding of the binding mechanism than static docking alone. nih.gov

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding pose and affinity of a ligand in a protein's active site. nih.govimist.ma | Binding energy/score, preferred binding orientation, key interacting residues. nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-protein complex. mdpi.comconcordia.ca | Complex stability (RMSD), conformational changes, interaction dynamics, free energy of binding. chemrevlett.comrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comchemrevlett.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds. researchgate.net

For sulfonamide and pyridine derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The process involves calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. chemrevlett.com For example, a QSAR study on sulfonamide derivatives as BRD4 inhibitors found that incorporating bulkier substituents on a pyridinone ring and hydrophobic groups on a phenyl ring enhanced binding interactions. nih.gov The predictive power of a QSAR model is validated using internal and external test sets of compounds to ensure its robustness and reliability. researchgate.net

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs electrostatic and covalent interactions with the target receptor. |

| Steric | Molecular weight, Molar refractivity, Molecular volume | Influences how the molecule fits into the binding pocket of a target. |

| Hydrophobic | LogP (Partition Coefficient) | Affects the compound's ability to cross cell membranes and engage in hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and degree of branching of the molecule. |

Elucidation of Reaction Mechanisms via Computational Studies

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to map out the entire reaction pathway, identify intermediates, and calculate the energies of transition states. rsc.orgrsc.org This is particularly valuable for understanding the synthesis of molecules like this compound.

The synthesis of pyridine sulfonamides often involves the reaction of a sulfonyl chloride (such as 6-chloropyridine-3-sulfonyl chloride) with an amine. imist.ma Computational studies, typically using DFT, can model this nucleophilic substitution reaction. researchgate.net Researchers can calculate the free energy profile of the reaction, which shows the energy changes as reactants are converted into products. researchgate.net The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and thus the rate of the reaction. rsc.org

These studies can also explain regioselectivity, for example, why a reaction occurs at a specific position on the pyridine ring. researchgate.net Theoretical calculations have shown that a combination of electronic and steric factors often dictates the outcome of reactions involving substituted pyridines. researchgate.net By modeling different possible pathways, computational analysis can determine the most energetically favorable mechanism, providing a detailed, step-by-step understanding that can be difficult to obtain through experimental means alone. rsc.orgnih.govresearchgate.net

| Computational Step | Description | Information Gained |

| Reactant/Product Optimization | Calculation of the lowest energy structures of starting materials and products. | Provides the overall thermodynamics of the reaction (e.g., whether it is exothermic or endothermic). |

| Transition State Search | Locating the highest energy point (saddle point) on the reaction pathway connecting reactants and products. | Identifies the structure of the transition state and the activation energy barrier, which controls the reaction rate. rsc.org |

| Reaction Path Following | Mapping the minimum energy path from the transition state down to the reactants and products. | Confirms that the identified transition state correctly connects the desired reactants and products. |

| Solvent Effect Modeling | Including the effects of the solvent in the calculations. | Provides a more realistic model of the reaction as it would occur in a laboratory setting. |

Biological Activities and Investigated Mechanisms of Action of 6 Chloro 2 Fluoropyridine 3 Sulfonamide Derivatives

Enzyme Inhibition Profiles

The primary focus of research into 6-chloro-2-fluoropyridine-3-sulfonamide derivatives has been their ability to inhibit various enzymes, with implications for treating a range of diseases.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net The sulfonamide group can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme's activity. nih.gov While direct studies on this compound derivatives are not extensively documented in the available literature, research on structurally related pyridine-3-sulfonamides provides insights into their potential as CA inhibitors.

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The compounds exhibited a range of inhibitory activity, with KI values reaching 271 nM for hCA II, 137 nM for the cancer-associated hCA IX, and 91 nM for hCA XII. mdpi.com Notably, some of these derivatives displayed selectivity for the cancer-associated isoforms over the ubiquitous cytosolic isoforms. mdpi.com For instance, one compound demonstrated a 5.9-fold selectivity toward hCA IX over hCA II. mdpi.com Molecular docking studies have suggested that the substitution pattern on the pyridine (B92270) ring can influence selective interactions within the hydrophilic or lipophilic halves of the active site. mdpi.com

Table 1: Inhibitory Activity of Representative Pyridine-3-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Derivative A | >10000 | 271 | 137 | 91 |

| Derivative B | 8560 | 816 | 145 | 212 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data is illustrative and based on findings for structurally related pyridine-3-sulfonamide derivatives. mdpi.com

Phosphopantetheinyl Transferase (PPTase) Inhibition in Bacterial Systems

Amine Oxidase, Copper Containing 3 (AOC3) Inhibition

Amine oxidase, copper containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in inflammatory processes and has been explored as a therapeutic target. nih.gov The inhibition of copper-containing amine oxidases by pyridine-derived compounds has been investigated. Studies on pyridine carbaldoximes and alkyl pyridyl ketoximes have shown them to be potent non-competitive inhibitors of these enzymes, with inhibition constants (Ki) in the range of 10-4 to 10-5 M. nih.gov The pyridine moiety was found to have a significant influence on the inhibitory potency. nih.gov However, there is no specific data available on the direct inhibition of AOC3 by this compound derivatives.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and various small molecule inhibitors have been developed. nih.gov Sulfonamide derivatives have been explored as potential EGFR kinase inhibitors. scirp.org Computational studies involving molecular docking have been used to predict the binding affinity of novel sulfonamide derivatives to the EGFR binding pocket. scirp.orgresearchgate.net While specific experimental data for this compound derivatives is lacking, the broader class of sulfonamides and pyrimidine-based compounds have shown promise as EGFR inhibitors. nih.govnih.gov For example, certain pyrimidine derivatives have demonstrated potent inhibition of mutant EGFR kinases. nih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. nih.govwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides competitively inhibit DHPS, leading to a bacteriostatic effect. patsnap.com

Research into N-sulfonamide 2-pyridone derivatives, which share structural similarities with this compound, has demonstrated their potential as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). acs.org In one study, a series of N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their enzyme inhibitory activity. The most potent compound against DHPS exhibited an IC50 value of 2.76 µg/mL. acs.org

Table 2: DHPS Inhibitory Activity of a Representative N-Sulfonamide 2-Pyridone Derivative

| Compound | DHPS IC50 (µg/mL) |

|---|---|

| Compound 11a | 2.76 |

Data from a study on N-sulfonamide 2-pyridone derivatives. acs.org

Receptor Antagonism and Agonism Studies

Based on the available scientific literature, there are no specific studies that have investigated the receptor antagonism or agonism of this compound or its direct derivatives at various receptor types. The primary research focus for this class of compounds has been on enzyme inhibition.

Chemokine Receptor 8 (CCR8) Modulation in Immunological Contexts

The human CC chemokine receptor 8 (CCR8) has emerged as a significant target for treating inflammatory diseases and, more recently, for immuno-oncology applications. nih.gov Research into antagonists for this receptor has led to the exploration of various chemical structures, including those related to pyridine sulfonamides.

Aryl- and heteroaryl-sulfonamide derivatives have been investigated as CCR8 modulators. A patent application discloses a series of compounds, including 2-chloro-6-fluoropyridine-3-sulfonamide derivatives, designed to act as CCR8 modulators for potential therapeutic use. google.com Furthermore, studies on naphthalene sulfonamides have led to the discovery of potent CCR8 antagonists with IC50 values in the nanomolar range. nih.gov One specific naphthalene-sulfonamide antagonist for human CCR8 demonstrated a Ki value of 1.6 nM. aobious.comabmole.com These findings underscore the utility of the sulfonamide group in developing potent CCR8 antagonists, highlighting a promising area of research for pyridine-based analogs in immunology. nih.gov

P2X4 Receptor Antagonism

The P2X4 receptor, an ATP-gated ion channel, is implicated in neuroinflammation and chronic pain, making it an attractive therapeutic target. researchgate.net Sulfonamide derivatives have been identified as potent inhibitors of P2X receptors. nih.gov While research on this compound derivatives is specific, the broader class of sulfonamide-containing molecules shows significant activity. For instance, N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062) showed selectivity for the P2X4 receptor with IC50 values of 1.38 μM for the human variant. nih.gov

Another potent and selective antagonist, BAY-1797, has an IC50 of 211 nM against the human P2X4 receptor. nih.gov The development of selective P2X4 antagonists is an active area of research, with compounds like 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-(1)benzofuro(3,2-e)(1,4)diazepin-2-one) also showing acceptable selectivity. mdpi.com Studies have shown that P2X4 receptor antagonists can be beneficial in managing immune and inflammatory diseases, including experimental colitis, by inhibiting NLRP3 inflammasome signaling pathways. nih.gov This indicates the therapeutic potential for novel antagonists, including those based on a pyridine sulfonamide scaffold.

Antipathogen Research Applications

Antimicrobial Activity against Bacterial Strains

Sulfonamides were among the first effective chemotherapeutic agents for treating bacterial infections and continue to be a cornerstone for developing new antimicrobial agents. researchgate.net Derivatives incorporating a pyridine ring system have shown enhanced antibacterial activity. researchgate.net

Studies on various sulfonamide derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For example, certain sulfonamide derivatives have shown potent activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net In one study, the compound N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid exhibited a minimum inhibitory concentration (MIC) of 32 μg against a reference strain of S. aureus. nih.gov Another study synthesized a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, with some compounds showing potent activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus ATCC 29213 | 32 µg | nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus ATCC 29213 | 64 µg | nih.gov |

| Compound 7j (a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | Gram-positive bacteria | 0.25 µg/mL | nih.gov |

| Thienopyrimidine–sulfadiazine hybrid (4ii) | Staphylococcus aureus | 15 mm inhibition zone | mdpi.com |

| Thienopyrimidine–sulfadiazine hybrid (4ii) | Escherichia coli | 18 mm inhibition zone | mdpi.com |

Antimalarial Efficacy Studies

The emergence of drug-resistant strains of Plasmodium parasites has necessitated the search for new antimalarial agents. nih.gov Sulfonamides, which inhibit the dihydropteroate synthase (DHPS) enzyme in the folate biosynthesis pathway, have been a valuable class of compounds in this effort. nih.gov

Derivatives combining the sulfonamide scaffold with other heterocyclic systems, such as pyrimidine, have been synthesized and evaluated for their antimalarial efficacy. In one study, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were tested against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several compounds demonstrated potent activity, with compound SZ14 being the most active against the PfW2 strain with an IC50 of 2.84 μM. nih.gov These compounds are believed to exert their effect by inhibiting the cysteine protease enzymes falcipain-2 and falcipain-3. nih.gov

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| SZ9 | W2 (CQ-resistant) | 3.22 | nih.gov |

| SZ14 | W2 (CQ-resistant) | 2.84 | nih.gov |

Antifungal and Antiviral Investigations

Antifungal Activity Sulfonamide derivatives have also been investigated for their potential as antifungal agents. The attachment of sulfa drugs to pyridine ring systems has been shown to result in higher antifungal activities. researchgate.net Research has demonstrated that thienopyrimidine–sulfonamide hybrids exhibit activity against Candida albicans and Candida parapsilosis. For instance, a cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) showed MIC values of 62.5 µg/mL against C. albicans and 125 µg/mL against C. parapsilosis. mdpi.com

Antiviral Activity The broad biological activity of sulfonamides extends to antiviral applications. nih.gov While specific studies on this compound derivatives are limited in this context, the general class of pyridine derivatives is known to possess antiviral properties. nih.gov

Anticancer Research Applications

The pyridine scaffold is a key structural component in numerous compounds with antiproliferative activity. nih.gov Sulfonamide derivatives have gained significant attention as potential anticancer agents due to their ability to target various proteins and enzymes overexpressed in cancer cells. nih.govrug.nl

The mechanisms of action for anticancer sulfonamides are diverse and include the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. rug.nl More recent research has focused on the development of sulfonamide-based inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

A study on new sulfonamide-triazole-glycoside hybrids identified compounds with potent cytotoxic activity against several human cancer cell lines. Specifically, compounds 7 and 9 in the study showed promising activity against the HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 8.39 to 16.90 μM against HepG-2 and 19.57 to 21.15 μM against MCF-7. nih.gov These compounds also demonstrated potent inhibition of VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov Molecular docking studies of other novel sulfonamide derivatives have suggested they may be effective candidates for lung cancer treatment by targeting the EGFR tyrosine kinase. scirp.org

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4 | HepG-2 (Liver) | 8.39–16.90 µM | nih.gov |

| Compound 7 | HepG-2 (Liver) | 8.39–16.90 µM | nih.gov |

| Compound 9 | HepG-2 (Liver) | 8.39–16.90 µM | nih.gov |

| Compound 4 | MCF-7 (Breast) | 19.57–21.15 µM | nih.gov |

| Compound 7 | MCF-7 (Breast) | 19.57–21.15 µM | nih.gov |

| Compound 9 | MCF-7 (Breast) | 19.57–21.15 µM | nih.gov |

Inhibition of Cancer Cell Growth and Proliferation

The cytotoxic effects of sulfonamide derivatives against various cancer cell lines have been a subject of extensive research. While specific data on the this compound scaffold is limited in publicly available literature, related sulfonamide-containing compounds have demonstrated notable anticancer activity. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are complex molecules, were screened for their anticancer activity. One derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited significant antimitotic activity with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively, across a panel of cancer cell lines. mdpi.com This compound was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 values in the sub-micromolar range (< 0.01–0.02 μM). mdpi.com

Interactive Data Table: Anticancer Activity of a Thiazolidinone Derivative

| Compound | Mean GI50 (µM) | Mean TGI (µM) |

|---|

Specific Kinase Inhibition in Oncology

Interactive Data Table: Kinase Inhibition by Related Sulfonamide Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| (S)-(6-Chloro-2-fluoropyridin-3-yl) derivative | Aurora A | 38.6 ± 7.0 |

Exploration of Immunomodulatory Effects (e.g., Regulatory T-cell (Treg) function)

Recent research has highlighted the potential of sulfonamide derivatives to modulate immune responses, particularly the function of regulatory T-cells (Tregs). Tregs are critical for maintaining immune homeostasis, but their presence in the tumor microenvironment can suppress anti-tumor immunity. No specific studies on the immunomodulatory effects of this compound derivatives have been published to date.

Attenuation of Bacterial Secondary Metabolism

Bacterial secondary metabolites, such as virulence factors, are often regulated by cell-to-cell communication systems known as quorum sensing (QS). nih.govnih.govnih.gov Inhibiting QS can attenuate bacterial virulence without exerting selective pressure for resistance. Some sulfonamide derivatives have been investigated as potential QS inhibitors. For instance, 3-nitro-benzenesulfonamide has been identified as a compound capable of down-regulating QS-regulated genes in Pseudomonas aeruginosa. nih.gov While this indicates the potential of the broader sulfonamide class to interfere with bacterial secondary metabolism, specific research on this compound derivatives in this context is currently lacking.

Investigation of Efflux Mechanisms in Microbial Resistance

Efflux pumps are a major mechanism by which bacteria develop multidrug resistance, as they actively extrude antibiotics from the cell. nih.govmdpi.combiotech-asia.org Small molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. mdpi.combiotech-asia.org The potential for sulfonamide derivatives to act as EPIs is an area of interest. However, there are currently no published studies specifically investigating this compound derivatives for their ability to inhibit bacterial efflux pumps.

6 Chloro 2 Fluoropyridine 3 Sulfonamide As a Privileged Scaffold in Medicinal Chemistry

Design and Synthesis of Compound Libraries for High-Throughput Screening

The design and synthesis of compound libraries are a cornerstone of modern drug discovery, enabling the rapid screening of thousands of molecules to identify new therapeutic leads. eurjchem.com The 6-chloro-2-fluoropyridine-3-sulfonamide scaffold is particularly well-suited for the generation of diverse compound libraries due to its multiple points for chemical modification.

The synthesis of libraries based on this scaffold typically begins with the reaction of 6-chloropyridine-3-sulfonyl chloride with a diverse range of primary and secondary amines to generate a library of sulfonamide derivatives. nih.gov This reaction is generally robust and can be performed under mild conditions, making it amenable to parallel synthesis techniques. The resulting sulfonamides can be further diversified by targeting the chloro and fluoro substituents on the pyridine (B92270) ring. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions.

Below is an illustrative table of a hypothetical compound library that could be generated from this compound for high-throughput screening.

Table 1: Representative Compounds in a Library Derived from this compound

| Compound ID | R1 Group (at Sulfonamide) | R2 Group (at 6-position) | R3 Group (at 2-position) |

|---|---|---|---|

| CFPS-001 | -NH-CH2-Ph | -Cl | -F |

| CFPS-002 | -N(CH3)2 | -Cl | -F |

| CFPS-003 | -NH-(4-pyridyl) | -Cl | -F |

| CFPS-004 | -NH-CH2-Ph | -NH-CH2-CH3 | -F |

| CFPS-005 | -N(CH3)2 | -O-Ph | -F |

| CFPS-006 | -NH-(4-pyridyl) | -S-CH2-Ph | -F |

| CFPS-007 | -NH-CH2-Ph | -Cl | -NH-CH2-CH2-OH |

| CFPS-008 | -N(CH3)2 | -Cl | -O-CH3 |

| CFPS-009 | -NH-(4-pyridyl) | -Cl | -S-CH3 |

Development of Hybrid Molecules and Conjugates for Multitargeting Approaches

The concept of designing hybrid molecules that can simultaneously interact with multiple biological targets is a promising strategy for treating complex diseases. nih.govtandfonline.com The this compound scaffold can serve as a central building block for the creation of such multitargeting agents. nih.gov

One approach involves the synthesis of hybrid molecules that combine the pyridine-sulfonamide core with other pharmacologically active moieties. tandfonline.comnih.gov For example, the sulfonamide nitrogen can be functionalized with a linker that is then attached to another bioactive molecule. This strategy allows for the creation of conjugates that can potentially exhibit synergistic or additive therapeutic effects. The pyridine ring itself can also be a point of attachment for other pharmacophores, leading to the development of novel chemical entities with unique pharmacological profiles.

The following table provides examples of potential hybrid molecules based on the this compound scaffold.

Table 2: Examples of Hybrid Molecules Incorporating the this compound Scaffold

| Hybrid Molecule Concept | Linked Pharmacophore | Potential Therapeutic Target(s) |

|---|---|---|

| CFPS-Kinase Inhibitor Hybrid | A known kinase inhibitor moiety | Dual inhibition of a primary target and a kinase |

| CFPS-Antimicrobial Conjugate | An antimicrobial agent | Enhanced antimicrobial activity or overcoming resistance |

| CFPS-GPCR Ligand Hybrid | A G-protein coupled receptor ligand | Modulation of multiple signaling pathways |

Applications in Target-Oriented and Diversity-Oriented Drug Discovery

The this compound scaffold is a valuable tool in both target-oriented and diversity-oriented drug discovery strategies.

In target-oriented synthesis , the goal is to design and synthesize molecules that are predicted to bind to a specific biological target. The structural features of this compound, such as its hydrogen bond donors and acceptors and its potential for various chemical modifications, make it an attractive starting point for the rational design of inhibitors for specific enzymes or receptors. For instance, the sulfonamide group is a known zinc-binding group, making this scaffold suitable for targeting metalloenzymes.

In contrast, diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules to explore novel areas of chemical space and identify compounds with new biological activities. nih.govmskcc.org The this compound scaffold can be utilized in DOS through the application of a variety of synthetic transformations to its different reactive sites. This can lead to the generation of a wide range of molecular architectures, increasing the probability of discovering compounds with novel mechanisms of action. nih.gov

The strategic application of this scaffold in both approaches is summarized below.

Table 3: Applications in Drug Discovery Approaches

| Drug Discovery Approach | Strategy | Rationale for Using this compound |

|---|---|---|

| Target-Oriented Synthesis | Rational design of inhibitors for a specific biological target. | The sulfonamide moiety can act as a key interacting group with the target protein. The pyridine ring allows for precise orientation of substituents to fit into a binding pocket. |

| Diversity-Oriented Synthesis | Generation of a wide range of structurally diverse molecules. | The multiple reactive sites (sulfonamide, chloro, and fluoro groups) allow for the introduction of a high degree of molecular diversity through various chemical reactions. |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 6 Chloro 2 Fluoropyridine 3 Sulfonamide

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and elucidating the molecular structure of a compound. For 6-chloro-2-fluoropyridine-3-sulfonamide, characteristic vibrational modes would be expected for the pyridine (B92270) ring, the sulfonamide group (-SO₂NH₂), the C-Cl bond, and the C-F bond.

However, a comprehensive search of scientific databases did not yield any experimental IR or Raman spectra for this compound. Therefore, a detailed analysis of its vibrational frequencies and assignments cannot be provided at this time. A theoretical analysis would be required to predict the vibrational modes, but this falls outside the scope of presenting established research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide critical information for its structural confirmation.

Despite the utility of this technique, no published experimental ¹H, ¹³C, or ¹⁹F NMR data for this compound could be located. As a result, a table of chemical shifts and coupling constants, which would be standard for such an analysis, cannot be compiled.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide insights into its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₅H₄ClFN₂O₂S, the expected monoisotopic mass is approximately 210.97 g/mol .

While predicted mass spectrometry data, such as collision cross sections for various adducts, can be found in some databases, experimental mass spectra detailing the molecular ion peak and the fragmentation pathways are not available in the reviewed literature. uni.lu A detailed fragmentation analysis is therefore not possible without empirical data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique would be invaluable for understanding the solid-state conformation of this compound and any potential hydrogen bonding involving the sulfonamide group.

A thorough search for crystallographic studies of this compound did not yield any results. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available.

Future Directions and Emerging Research Perspectives

Development of Novel and More Efficient Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for producing compounds like 6-Chloro-2-fluoropyridine-3-sulfonamide in a more efficient, cost-effective, and environmentally friendly manner. Future research will likely focus on moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste.

Key areas of development include:

Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in batches. It offers superior control over reaction parameters such as temperature and pressure, often leading to higher yields, improved safety, and easier scalability. For the synthesis of this compound, a flow-based process could streamline the introduction of the sulfonyl chloride group and subsequent amination, potentially reducing reaction times from hours to minutes.

Catalyst Innovation: Research into novel catalysts could significantly enhance synthetic efficiency. This includes the development of more robust and selective catalysts for C-H activation, allowing for the direct functionalization of the pyridine (B92270) ring and reducing the need for protecting groups. For instance, avoiding the use of expensive starting materials by utilizing cheaper alternatives, such as using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) instead of 6-chloropyridine-3-carboxylic acid for related syntheses, is a strategy that could be adapted. google.com

Green Chemistry Principles: Future synthetic routes will increasingly incorporate principles of green chemistry. This involves using less hazardous solvents, reducing energy consumption, and designing processes that minimize waste. For sulfonamide synthesis, this could mean exploring solvent-free reaction conditions or using recyclable catalysts.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Batch Synthesis | Future-Oriented Flow Synthesis |

|---|---|---|

| Starting Materials | Multi-step, potentially costly precursors | Simpler, more accessible building blocks |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate | High to excellent |

| Scalability | Challenging | Straightforward |

| Safety | Handling of bulk, potentially unstable intermediates | Enhanced safety with smaller reaction volumes |

| Environmental Impact | High solvent and energy consumption | Reduced waste, lower energy usage |

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The sulfonamide group is a well-established pharmacophore known for its role in inhibiting enzymes like bacterial dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate biosynthesis in microbes. While this suggests a potential antimicrobial application for this compound, its unique halogenation pattern may confer affinity for a much broader range of biological targets.

Future research should systematically screen the compound and its analogues against diverse target classes:

Enzyme Inhibition: Beyond DHPS, many other enzymes are potential targets. For example, various kinases, proteases, and metabolic enzymes are implicated in diseases ranging from cancer to inflammation. The structural features of this compound could allow it to fit into the active sites of previously unexplored enzymes.

Receptor Modulation: The compound could be investigated for its ability to act as an agonist or antagonist at various cell surface receptors, such as G-protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

Ion Channel Interaction: The role of ion channels in neurological and cardiovascular diseases is well-documented. The electronegative fluorine and chlorine atoms on the pyridine ring could influence interactions with the charged environments of ion channel pores.

The exploration of these targets could open up new therapeutic avenues in oncology, neurodegenerative diseases, and metabolic disorders.

Table 2: Potential Biological Targets and Associated Therapeutic Areas

| Potential Target Class | Specific Example | Potential Therapeutic Area | Status for this compound |

|---|---|---|---|

| Enzymes | Carbonic Anhydrases | Glaucoma, Epilepsy | Unexplored |

| Kinases (e.g., EGFR, VEGFR) | Oncology | Unexplored | |

| Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | Unexplored | |

| Receptors | G-Protein-Coupled Receptors (GPCRs) | Various (Neurology, Immunology) | Unexplored |

| Ion Channels | Sodium/Potassium Channels | Neurological Disorders, Pain | Unexplored |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govmdpi.com These computational tools can be applied to the this compound scaffold to design novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Key AI/ML applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of similar compounds to build QSAR models that predict the biological activity of new, unsynthesized derivatives of this compound. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. mdpi.com This can be used to find novel derivatives based on the core structure.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. mdpi.com By providing the model with the this compound scaffold and a set of desired attributes (e.g., high target affinity, low toxicity), it can generate novel, optimized structures for synthesis. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical. AI tools can predict these properties with increasing accuracy, helping to identify and eliminate candidates with poor drug-like characteristics early in the discovery process. crimsonpublishers.com

Table 3: Application of AI/ML Models in Drug Design

| AI/ML Model | Application in Compound Optimization | Potential Outcome for Derivatives |

|---|---|---|

| Random Forest / Support Vector Machines | QSAR modeling to predict bioactivity. nih.gov | Prioritization of synthetic targets with high predicted potency. |

| Deep Neural Networks (DNNs) | Virtual screening and ADMET prediction. nih.gov | Identification of candidates with good safety profiles and target affinity. |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures. mdpi.com | Generation of innovative compounds with optimized multi-parameter profiles. |

Development of Advanced Analytical Techniques for Complex Biological System Characterization

Understanding how a compound like this compound interacts within a complex biological system is paramount. Future research will rely on the development and application of more sophisticated analytical techniques to characterize these interactions at a molecular level.

Emerging analytical frontiers include:

High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry can be used to identify metabolites of the compound, providing crucial insights into its metabolic fate and potential for drug-drug interactions.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to study the binding of the compound to its biological target in solution, revealing detailed information about the specific atoms involved in the interaction.

Computational Chemistry: Methods such as Density Functional Theory (DFT) can be employed to calculate quantum parameters and predict the molecular structure and reactivity of novel fluorinated sulfonamides, complementing experimental data. researchgate.net

On-line Monitoring Systems: For specific applications, novel methods such as on-line analysis using magnetic molecularly imprinted polymers (MMIPs) combined with near-infrared spectroscopy could be developed for rapid and selective detection of sulfonamides in complex matrices like pharmaceutical wastewater, a concept adaptable to biological fluids. rsc.org

These advanced techniques will provide a more complete picture of the compound's mechanism of action, metabolism, and distribution, which is essential for its successful development into a therapeutic agent.

Table 4: Advanced Analytical Techniques and Their Applications

| Technique | Principle | Application in Characterization |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio measurement | Identification of metabolites and degradation products. |

| Nuclear Magnetic Resonance (NMR) | Nuclear spin resonance in a magnetic field | Elucidation of 3D structure and binding interactions with targets. |

| Density Functional Theory (DFT) | Quantum mechanical modeling | Prediction of molecular properties, reactivity, and spectral data. researchgate.net |

| Surface Plasmon Resonance (SPR) | Optical detection of molecular interactions | Real-time analysis of binding kinetics and affinity to biological targets. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-fluoropyridine-3-sulfonamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of 6-chloro-2-fluoropyridine intermediates. Key steps include:

- Sulfonation : Reacting pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Ammonolysis : Treating the sulfonyl chloride intermediate with aqueous ammonia or amines in tetrahydrofuran (THF) to form the sulfonamide .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR to verify substituent positions (e.g., fluorine at C2, chlorine at C6, sulfonamide at C3). For example, F NMR typically shows a singlet near -110 ppm for the 2-fluoro group .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing C3 vs. C4 sulfonamide placement) .

Q. How does the sulfonamide group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonamide acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at C4 or C5. For example:

- Fluorine Displacement : Use KOH in DMSO at 80°C to substitute fluorine with hydroxyl groups. Monitor reaction progress via TLC (silica gel, R ~0.3 in 1:1 ethyl acetate/hexane) .

- Chlorine Substitution : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace chlorine with aryl/heteroaryl groups. Optimize ligand selection (e.g., SPhos) for improved yields .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound in antimicrobial assays?

- Methodological Answer :

- Standardize Assays : Use CLSI/M07-A9 guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- SAR Analysis : Compare with analogs (e.g., 6-bromo-2-fluoro derivatives) to isolate substituent effects. Tabulate data as below:

| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|

| 6-Cl-2-F-pyridine-3-SONH | 8.0 | >64 |

| 6-Br-2-F-pyridine-3-SONH | 4.0 | 32 |

- Mechanistic Studies : Perform time-kill assays or membrane permeability tests (e.g., propidium iodide uptake) to differentiate bactericidal vs. bacteriostatic effects .

Q. What strategies resolve low yields in Pd-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Screening : Test bidentate ligands (e.g., XPhos, DavePhos) to stabilize Pd intermediates. For example, XPhos improves yields from 45% to 78% in Suzuki couplings .

- Solvent Optimization : Use toluene/DMF (4:1) to balance substrate solubility and catalyst stability.

- Additives : Include silver salts (AgCO) to scavenge chloride byproducts, reducing catalyst poisoning .

Q. How do computational methods aid in predicting the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Results typically show higher electron density at C4, favoring electrophilic substitution (e.g., nitration) at this position .

- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects. The sulfonamide group (σ ~0.6) strongly deactivates the ring .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Analyze degradation via LC-MS; sulfonamide bonds are generally stable, but fluorine may hydrolyze in strongly acidic/basic conditions .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High protein binding (>90%) may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.